Bromethalin

Vue d'ensemble

Description

La brométhaline est un rodenicide neurotoxique découvert au début des années 1980. Elle a été développée pour remplacer les rodenticides anticoagulants de première génération, en particulier pour lutter contre les rongeurs ayant développé une résistance aux poisons de type Warfarine . La brométhaline est connue pour son efficacité dans le contrôle des populations de rongeurs en endommageant leur système nerveux central .

Méthodes De Préparation

La voie de synthèse implique la nitration d'un composé aromatique approprié suivie d'une bromation et d'une méthylation ultérieure . Les conditions réactionnelles nécessitent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir l'obtention du produit souhaité. Les méthodes de production industrielles impliquent la mise à l'échelle de ces réactions tout en maintenant un contrôle qualité strict pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

La brométhaline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La brométhaline peut être oxydée pour former divers produits de dégradation.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant dans les applications pratiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés bromés et nitrés .

4. Applications de la recherche scientifique

La brométhaline a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

La brométhaline exerce ses effets en étant métabolisée en n-desméthyl-brométhaline, qui découple la phosphorylation oxydative mitochondriale. Ce processus conduit à une diminution de la synthèse de l'adénosine triphosphate (ATP), inhibant l'activité de l'enzyme ATPase sodium-potassium . L'accumulation de liquide céphalo-rachidien qui en résulte et la vacuolisation de la myéline augmentent la pression intracrânienne, causant des dommages permanents aux axones neuronaux. Ces dommages peuvent entraîner une paralysie, des convulsions et, finalement, la mort .

Applications De Recherche Scientifique

Chemical Properties and Mode of Action

Bromethalin is classified as a neurotoxic rodenticide. Its primary mechanism involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption in ATP synthesis. This process results in the accumulation of cerebral spinal fluid, increased intracranial pressure, and ultimately, neuronal damage characterized by vacuolization of myelin . The compound is effective at low concentrations, with formulations typically containing around 0.005% this compound being used in field applications .

Efficacy in Rodent Control

This compound has been shown to be highly effective against various rodent species, including Norway rats and house mice. Field studies demonstrate that this compound bait achieves significant population reductions, often exceeding 90% within treatment periods ranging from 7 to 30 days . Notably, this compound does not require pre-baiting, as rodents readily accept it without prior exposure .

Field Study Results

| Rodent Species | Concentration | Efficacy | Treatment Duration |

|---|---|---|---|

| Norway Rat | 0.005% | >90% reduction | 14 days |

| House Mouse | 0.005% | >90% reduction | 16 days |

These results highlight this compound's effectiveness even in environments where competing food sources are available .

Safety Profile and Environmental Impact

This compound's safety profile is relatively favorable when compared to traditional anticoagulant rodenticides. Toxicological studies indicate that it poses a lower risk to non-target species and the environment . For instance, a retrospective study analyzing this compound exposures reported that the majority resulted in minor or no effects among pediatric patients, with no major clinical effects observed . Furthermore, no incidents of secondary poisoning were documented during field trials .

Case Studies and Clinical Observations

Clinical observations have noted specific symptoms associated with this compound toxicity in animals and humans. Symptoms may include tremors, hyperreflexia, hind limb paralysis, and seizures due to increased intracranial pressure . Treatment protocols often involve the use of anticonvulsants and diuretics like mannitol to manage symptoms effectively.

Case Example: Veterinary Insights

A case study reported a suspected anticoagulant bait confirmed to be this compound through liquid chromatography-tandem mass spectrometry analysis. The study highlighted the neurological symptoms exhibited by affected animals and discussed the complexities involved in treating this compound toxicity due to potential aspiration risks during emesis induction .

Research Findings on Non-target Species Exposure

Recent studies have raised concerns regarding the exposure of non-target species to this compound. A notable study found evidence of this compound exposure in approximately 30% of sampled birds of prey, indicating potential ecological implications that warrant further investigation . These findings emphasize the need for ongoing monitoring and regulatory considerations concerning this compound's use.

Mécanisme D'action

Bromethalin exerts its effects by being metabolized to n-desmethyl-bromethalin, which uncouples mitochondrial oxidative phosphorylation. This process leads to a decrease in adenosine triphosphate (ATP) synthesis, inhibiting the activity of the sodium-potassium ATPase enzyme . The resulting buildup of cerebral spinal fluid and vacuolization of myelin increases intracranial pressure, causing permanent damage to neuronal axons. This damage can lead to paralysis, convulsions, and ultimately death .

Comparaison Avec Des Composés Similaires

La brométhaline est unique par rapport aux autres rodenticides en raison de son mécanisme d'action neurotoxique, par opposition aux effets anticoagulants observés dans des composés comme la Warfarine. Des composés similaires incluent :

Warfarine : Un rodenicide anticoagulant qui inhibe les facteurs de coagulation dépendants de la vitamine K.

Difénacoüm : Un autre rodenicide anticoagulant avec un mécanisme similaire à celui de la Warfarine.

Brodifacoum : Un rodenicide anticoagulant très puissant utilisé dans des applications similaires.

L'unicité de la brométhaline réside dans sa capacité à cibler le système nerveux central, ce qui la rend efficace contre les rongeurs ayant développé une résistance aux rodenticides anticoagulants .

Activité Biologique

Bromethalin is a neurotoxic rodenticide that has gained attention for its potent effects on the central nervous system (CNS) of mammals. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical manifestations in both animals and humans, and case studies illustrating its toxicological profile.

This compound is metabolized in the liver to its active form, desmethylthis compound, which acts as a mitochondrial uncoupler. This process disrupts oxidative phosphorylation, leading to a significant decrease in adenosine triphosphate (ATP) synthesis. The inhibition of the Na/K ATPase enzyme results in an accumulation of cerebral spinal fluid (CSF), increased intracranial pressure, and vacuolization of myelin sheaths, ultimately causing neuronal damage. The primary effects include:

- Decreased ATP production : Uncoupling of oxidative phosphorylation impairs energy metabolism in neurons.

- Increased intracranial pressure : Fluid accumulation leads to cerebral edema and potential herniation.

- Neuronal damage : Vacuolization of myelin and axonal degeneration contribute to neurological deficits .

Symptoms in Animals

This compound poisoning is particularly notable in canines. A retrospective study involving 192 dogs revealed the following clinical signs:

- Vomiting: 6 cases

- Tremors: 5 cases

- Lethargy: 4 cases

- Ataxia: 3 cases

- Weakness: 2 cases

- Diarrhea: 2 cases

- Collapse: 2 cases

- Anorexia: 2 cases .

The median time to presentation was approximately 2 hours post-ingestion, with most dogs treated successfully on an outpatient basis. Severe neurological signs were associated with a higher euthanasia rate .

Symptoms in Humans

Human exposure to this compound is less common but can be severe. A case report described a 21-year-old male who ingested approximately 17 mg of this compound and subsequently developed altered mental status, cerebral edema, and ultimately died from complications related to the poisoning. Autopsy findings included diffuse vacuolization of white matter in the CNS, mirroring symptoms observed in animal cases .

Veterinary Case Reports

- Case Study 1 : A retrospective analysis at three veterinary hospitals identified dogs with varying degrees of this compound exposure. Diagnosis was confirmed through detection of desmethylthis compound in serum or fat tissues via mass spectrometry. MRI findings showed diffuse leukoencephalopathy consistent with this compound toxicosis .

- Case Study 2 : A male kitten presented with severe jaundice and labored breathing was found to have this compound toxicity confirmed by liquid chromatography. Symptoms included tremors and hind limb paralysis, highlighting the neurotoxic effects of this compound .

Human Exposure Reports

A review of human exposures reported to poison control centers indicated that most cases resulted in minor gastrointestinal symptoms, particularly among children under five years old. Out of 129 reported exposures, only a small percentage experienced any adverse effects, suggesting that while this compound is dangerous, many accidental ingestions do not lead to severe toxicity .

Summary Table of Clinical Effects

| Clinical Sign | Frequency in Dogs | Frequency in Humans |

|---|---|---|

| Vomiting | 6 | Minor gastrointestinal upset |

| Tremors | 5 | Altered mental status |

| Lethargy | 4 | None reported |

| Ataxia | 3 | None reported |

| Severe neurological signs | High euthanasia rate | Rarely fatal |

Propriétés

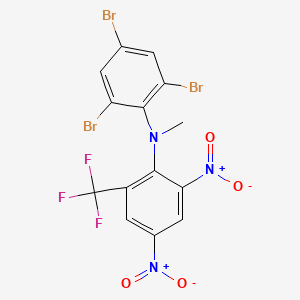

IUPAC Name |

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZPYXTVKAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032590 | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 2.169 g/mL at 23 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |

CAS No. |

63333-35-7 | |

| Record name | Bromethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-151 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromethalin?

A1: this compound itself is a prodrug that is metabolized into its active form, desmethylthis compound. Desmethylthis compound acts as an uncoupler of oxidative phosphorylation in mitochondria. [, ] This disrupts the vital production of ATP, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound's disruption of oxidative phosphorylation?

A2: By uncoupling oxidative phosphorylation, this compound depletes ATP levels, which are essential for maintaining cellular functions. [, ] This is particularly detrimental in the nervous system, where it primarily affects the white matter of the central nervous system. [] This energy depletion impairs the function of the sodium/potassium ion pumps, leading to fluid accumulation within cells, particularly in the brain and spinal cord. This fluid buildup results in cerebral edema, increased intracranial pressure, and ultimately neurological dysfunction. [, , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H11Br3F3N2O4, and its molecular weight is 556.98 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to identify and characterize this compound?

A5: Yes, several spectroscopic methods are employed. Gas chromatography-mass spectrometry (GC-MS) is commonly used to detect this compound and its metabolite, desmethylthis compound, in biological samples. [, , ] High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry is also utilized for the analysis of this compound in various matrices, including rodenticides and biological samples. [, ] Additionally, matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for detecting desmethylthis compound in brain tissue. []

Q5: How stable is this compound under different environmental conditions?

A6: this compound exhibits instability under certain conditions. It is susceptible to degradation upon exposure to light and heat. [] This instability can lead to the formation of breakdown products, some of which have been identified as potential markers for this compound exposure. [] The stability of this compound in different formulations and matrices, such as baits, is an important consideration for its efficacy and safety.

Q6: What are the clinical signs of this compound toxicity in animals?

A7: Clinical signs of this compound toxicosis are primarily neurological and vary depending on the dose ingested and the time elapsed since exposure. [, , ] Initial signs may include lethargy, ataxia (uncoordinated movements), and weakness. [] As the condition progresses, more severe neurological symptoms can manifest, such as tremors, seizures, paralysis, hyperesthesia (increased sensitivity to stimuli), CNS depression, and coma. [, , , ] In severe cases, respiratory arrest and death can occur. []

Q7: What is the prognosis for animals with this compound poisoning?

A9: The prognosis for this compound toxicosis is generally guarded and depends on several factors, including the amount ingested, time to treatment, and severity of clinical signs. [, ] Early decontamination and aggressive supportive care may improve outcomes. [] Animals that develop severe neurological signs have a poorer prognosis. []

Q8: How is this compound metabolized in the body?

A10: this compound is metabolized in the liver to its active metabolite, desmethylthis compound. [] The half-life of desmethylthis compound is relatively long, ranging from 5 to 6 days in rats, suggesting potential for accumulation. []

Q9: What is the preferred tissue for postmortem analysis of this compound exposure?

A11: Adipose tissue is considered the tissue of choice for postmortem analysis of this compound exposure. [, , ] Desmethylthis compound, the active metabolite, tends to accumulate in fat, making it a more reliable indicator of exposure, even in cases where other tissues might show low or undetectable levels.

Q10: Why is the use of this compound increasing?

A13: this compound's use has been on the rise due to increased regulation and restrictions on second-generation anticoagulant rodenticides. [, ] These restrictions stem from concerns about the risks of secondary poisoning in non-target animals that consume poisoned rodents. [, ] this compound, while highly toxic, is not thought to pose the same level of risk for secondary poisoning. []

Q11: What are some of the challenges in studying this compound toxicosis in wildlife?

A14: Studying this compound poisoning in wildlife presents unique challenges. Wildlife cases are often found dead or severely debilitated, making it difficult to obtain a complete history or conduct antemortem testing. [, ] Additionally, confirming this compound as the cause of death requires specialized laboratory analysis to detect the active metabolite, which might not be readily available in all areas. [] Furthermore, differentiating this compound poisoning from other causes of neurological signs in wildlife, such as trauma or infectious diseases, can be challenging. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.